molecular formula C18H22N4 B12240728 2-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylaniline

2-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylaniline

Cat. No.: B12240728
M. Wt: 294.4 g/mol
InChI Key: ZYWPRADKYGXBGB-UHFFFAOYSA-N
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Description

2-(2-{2-azabicyclo[221]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylaniline is a complex organic compound featuring a bicyclic structure fused with a pyrimidine ring and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This intermediate can then be further functionalized to introduce the pyrimidine and aniline groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed reactions and subsequent functionalization steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure or the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the aniline or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the bicyclic structure, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(2-{2-azabicyclo[22

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: The compound may have pharmacological properties that could be explored for therapeutic applications.

    Industry: Its derivatives could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure and pyrimidine ring may facilitate binding to specific sites, modulating biological pathways and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-azabicyclo[2.2.1]heptane: A simpler bicyclic compound without the pyrimidine and aniline groups.

    Pyrimidin-5-yl derivatives: Compounds with similar pyrimidine structures but different substituents.

    N,N-dimethylaniline: Aniline derivatives with different bicyclic or heterocyclic groups.

Uniqueness

2-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylaniline is unique due to its combination of a bicyclic structure, pyrimidine ring, and aniline derivative. This unique combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

2-[2-(2-azabicyclo[2.2.1]heptan-2-yl)pyrimidin-5-yl]-N,N-dimethylaniline

InChI

InChI=1S/C18H22N4/c1-21(2)17-6-4-3-5-16(17)14-10-19-18(20-11-14)22-12-13-7-8-15(22)9-13/h3-6,10-11,13,15H,7-9,12H2,1-2H3

InChI Key

ZYWPRADKYGXBGB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CN=C(N=C2)N3CC4CCC3C4

Origin of Product

United States

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